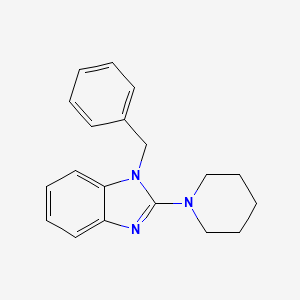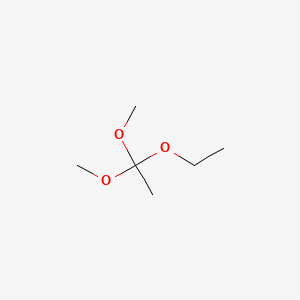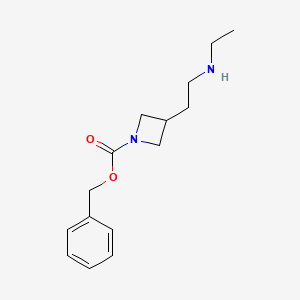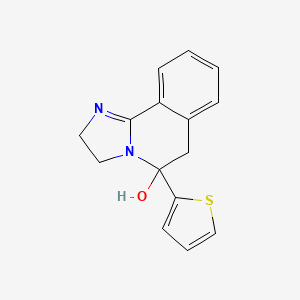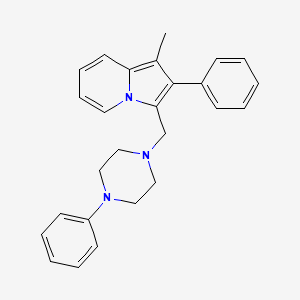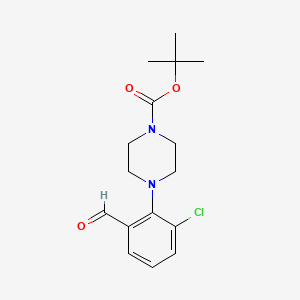
Tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H21ClN2O3 and a molecular weight of 324.8 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group, a chloro group, and a formyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate involves several steps. One common method includes the reaction of 2-chloro-6-formylphenylamine with tert-butyl 4-piperazinecarboxylate under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and the formyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate can be compared with other similar compounds such as:
Tert-butyl 4-(2-bromo-6-formylphenyl)piperazine-1-carboxylate: Similar structure but with a bromo group instead of a chloro group.
Tert-butyl 4-(2-chloro-6-methylphenyl)piperazine-1-carboxylate: Similar structure but with a methyl group instead of a formyl group.
Tert-butyl 4-(2-chloro-6-hydroxyphenyl)piperazine-1-carboxylate: Similar structure but with a hydroxy group instead of a formyl group.
Eigenschaften
CAS-Nummer |
869478-15-9 |
|---|---|
Molekularformel |
C16H21ClN2O3 |
Molekulargewicht |
324.80 g/mol |
IUPAC-Name |
tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21ClN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14-12(11-20)5-4-6-13(14)17/h4-6,11H,7-10H2,1-3H3 |
InChI-Schlüssel |
LVETZFJYPHMRNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




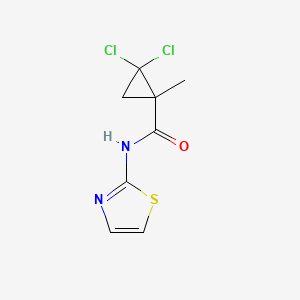


![2-(Chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13946492.png)
